molecular formula C11H11NO4 B15068159 Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate CAS No. 4305-32-2

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B15068159
CAS No.: 4305-32-2
M. Wt: 221.21 g/mol
InChI Key: DYPDSFWEBSNMRZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS 4305-32-2) is a high-value indole derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. The indole core is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological receptors . This specific methyl ester compound is a crucial synthetic precursor for developing novel active molecules. Researchers value this compound for its potential in designing and synthesizing new therapeutic agents. Indole derivatives are extensively investigated for antimitotic properties in cancer research . Furthermore, structurally related 5-methoxyindole compounds have demonstrated significant neuroprotective properties in preclinical models of stroke and have shown protective potential against pathology associated with Alzheimer's disease . The molecular framework of this compound, characterized by its planar indole ring system, is favorable for forming specific intermolecular interactions, such as hydrogen bonds and π-stacking, which are critical in crystal engineering and the development of coordination polymers . With a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol , this reagent is supplied with high purity for consistent experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10-5-7-6(4-9(10)13)3-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPDSFWEBSNMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228105
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4305-32-2
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4305-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The indole ring’s reactivity is modulated by the hydroxyl and methoxy groups. Methoxy groups are electron-donating, activating the ring for electrophilic substitution, while hydroxyl groups enhance reactivity further due to their strong activating effect .

Positional Selectivity

  • C3 Position : Substitution at C3 is common in unsubstituted indoles but is less favored when the indole is already substituted with electron-donating groups .

  • C7 Position : Methoxy groups at C5 and C6 strongly activate the C7 position for electrophilic attack .

ElectrophileReaction ConditionsProduct
Nitronium ionHNO₃, H₂SO₄Nitro-substituted derivative
Acyl chlorideAlCl₃, DCMAcylated derivative

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under basic or acidic conditions to form the carboxylic acid derivative:
Methyl ester+H₂OCarboxylic acid+Methanol\text{Methyl ester} + \text{H₂O} \rightarrow \text{Carboxylic acid} + \text{Methanol}
This reaction is critical for converting the compound into its biologically active acid form .

Hydroxy Group Derivatization

The hydroxyl group at C5 can undergo alkylation or acylation under basic conditions (e.g., K₂CO₃) to form ethers or esters .

Reaction TypeReagentsProduct
Alkylationα-haloketones, K₂CO₃O-alkylated derivative
AcylationAcyl chloride, PyridineO-acylated derivative

Effect of Substituents

  • Methoxy Groups : Activate the ring for electrophilic substitution via resonance and inductive effects .

  • Hydroxyl Groups : Enhance reactivity at ortho/para positions but may lead to side reactions (e.g., oxidation).

Catalysts and Solvents

  • AlCl₃ : Common catalyst for Friedel-Crafts acylations .

  • DMF/DCM : Polar aprotic solvents favor electrophilic substitution .

Comparison with Similar Indole Derivatives

FeatureMethyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylateMethyl 5-methoxy-1H-indole-2-carboxylate
Substituents OH (C5), OCH₃ (C6)OCH₃ (C5)
Reactivity High (OH activates strongly)Moderate (OCH₃ activates moderately)
Key Reactions Electrophilic substitution at C7, ester hydrolysisElectrophilic substitution at C7

Scientific Research Applications

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family, featuring a methoxy group and a hydroxy group on the indole ring. It has a molecular weight of approximately 221.21 g/mol and its unique structure gives it diverse chemical properties and biological activities. Indoles, including this compound, are known for diverse pharmacological properties, making them important in medicinal chemistry and therapeutic development.

This compound shares structural similarities with other compounds in the indole family, with slight variations leading to different biological activities. Structural comparison with other similar indoles are shown below:

Compound NameSimilarity IndexKey Features
Methyl 6-methoxy-1H-indole-2-carboxylate0.97Methoxy at position 6, differing carboxyl position
Methyl 4-methoxy-1H-indole-2-carboxylate0.96Methoxy at position 4, similar carboxylic structure
Ethyl 5-methoxyindole-2-carboxylate0.85Ethyl group instead of methyl, affecting solubility
7-Methoxy-1H-indole-2-carboxylic acid0.85Methoxy at position 7, influencing biological activity
Ethyl 5-hydroxyindole-2-carboxylate0.82Hydroxy group instead of methoxy, altering reactivity

Methoxy and hydroxy groups at different positions on the indole ring can lead to different biological activities . For example, a study on SARS-CoV 3CL protease inhibitors found that different substitutions at the 5th and 6th positions on the indole unit affect inhibitory activity . The study showed that a 5-chloro substituent exhibited good inhibitory potency, while a methoxy group at the 4-position significantly improved inhibitory activity .

Additional Information

Relevant identifiers of Methyl 5-methoxy-1H-indole-2-carboxylate include :

  • IUPAC Name: methyl 5-methoxy-1H-indole-2-carboxylate
  • InChI: InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3
  • InChIKey: OXXJVMUTSUYQBR-UHFFFAOYSA-N
  • SMILES: COC1=CC2=C(C=C1)NC(=C2)C(=O)OC

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related indole-2-carboxylates with differing substituent patterns:

Compound Name Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate 5-OH, 6-OCH₃, 2-COOCH₃ 237.21* 184–186 O-alkylation (e.g., with 3-chloro-2-butanone)
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OCH₃, 2-COOCH₃ 221.21 187–189 Acylation (e.g., acetyl chloride)
Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate 6-OH, 5-OCH₃, 2-COOCH₂CH₃ 235.24 Not reported Ester hydrolysis to carboxylic acid
5-Methoxyindole-2-carboxylic acid 5-OCH₃, 2-COOH 205.18 Not reported Direct precursor for amide synthesis
Methyl 6-methoxy-1H-indole-2-carboxylate 6-OCH₃, 2-COOCH₃ 221.21 Not reported Limited reactivity due to lack of hydroxyl group

*Calculated based on formula C₁₁H₁₁NO₅.

Spectral and Physical Properties

  • NMR Spectroscopy :

    • The target compound exhibits distinct ¹H-NMR signals for the hydroxyl (δ 5.99, bs) and methoxy groups (δ 3.98, s), with aromatic protons at δ 6.96–7.14 . In contrast, methyl 5-methoxy-1H-indole-2-carboxylate shows a downfield shift for the methoxy group (δ 3.84, s) and aromatic protons at δ 7.01–7.58 .
    • The introduction of a 3-oxobutan-2-yloxy group in derivative 22 (synthesized from the target compound) results in additional signals at δ 1.56 (CH₃) and δ 4.57 (CH) .
  • Melting Points :

    • The hydroxyl group at position 5 increases intermolecular hydrogen bonding, leading to a higher melting point (184–186°C) compared to methyl 5-methoxy-1H-indole-2-carboxylate (187–189°C), where the methoxy group reduces polarity .

Key Research Findings

Biological Activity

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (also known as 5-hydroxy-1H-indole-2-carboxylic acid methyl ester) is a significant compound within the indole family, exhibiting a range of biological activities that make it a subject of extensive research in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Molecular Characteristics

  • Molecular Formula: C11H13NO4
  • Molecular Weight: 221.23 g/mol
  • Structure: The compound features a fused bicyclic indole structure with hydroxyl and methoxy substituents that enhance its biological properties.

Synthesis

The synthesis typically involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst, yielding a high purity product through crystallization techniques.

Target Interactions

This compound primarily interacts with various biological targets, including:

  • N-Methyl-D-Aspartate (NMDA) Receptors: Acts as a competitive antagonist, influencing neuronal signaling pathways.
  • Antioxidant Enzymes: Exhibits properties that reduce oxidative stress by modulating enzyme activities involved in reactive oxygen species (ROS) detoxification .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Antioxidant Activity: The hydroxy group confers significant antioxidant properties, reducing cellular oxidative damage .
  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Anticancer Properties

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, studies have shown:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.8

These findings suggest its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. Studies indicate that it can reduce ischemic area size and enhance long-term potentiation (LTP), which is crucial for memory and learning processes .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential applications in treating bacterial infections.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated an IC50 value of 25 µg/mL, highlighting its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid .

Neuroprotection in Stroke Models

In animal models of stroke, administration of this compound significantly reduced neuronal death and improved functional recovery post-stroke. The study emphasized its role in modulating oxidative stress and inflammation pathways .

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